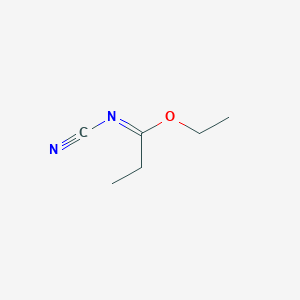

ethyl N-cyanopropionimidate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl N-cyanopropionimidate is a useful research compound. Its molecular formula is C6H10N2O and its molecular weight is 126.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

(a) Reaction of Orthoesters with Cyanamide

Orthoesters react with cyanamide in the presence of acid anhydrides (e.g., acetic anhydride) at 120–150°C. For example:

Example from Patent US3225077A :

-

Reactants : Trimethyl-2-chloroorthoacetate + cyanamide + acetic anhydride

-

Conditions : 30 min at 150°C

-

Product : Methyl 2-chloro-N-cyanoacetimidate (75% yield, B.P. 76–80°C at 0.3 mm Hg).

(b) Reaction of Imidate Hydrohalides with Cyanamide

Imidate hydrohalides (e.g., ethyl propionimidate hydrochloride) react with cyanamide in polar solvents like ethanol:

Example from Patent US3225077A :

-

Reactants : Ethyl 2-chloropropionimidate hydrochloride + cyanamide

-

Conditions : 0–50°C, 2–4 hrs

-

Product : Ethyl 2-chloro-N-cyanopropionimidate (50% yield, B.P. 106–111°C at 1.5 mm Hg).

Nucleophilic Addition and Cyclization Reactions

Ethyl N-cyanopropionimidate participates in cyclization reactions to form nitrogen-containing heterocycles:

(a) Pyrazolopyrimidine Formation

Reaction with aliphatic amines proceeds via nucleophilic attack at the imidic carbon, followed by Dimroth rearrangement (Fig. 1):

Mechanism :

-

Step 1 : Condensation with amines (e.g., ethylenediamine) in ethanol + acetic acid.

-

Step 2 : Heating amidine intermediates in toluene with piperidine yields pyrazolo[3,4-d]pyrimidines.

Key Data :

| Amine | Product Yield (%) | Conditions |

|---|---|---|

| Ammonia | 73 | Toluene, 110°C, 6 hr |

| Hydroxylamine | 61 | Toluene, 110°C, 8 hr |

(b) Acid Hydrolysis

Hydrolysis under acidic conditions produces ammonia and carbomethoxypropionamidine :

Reaction :

C6H10N2O2+H2OH+NH3+C5H10N2O3

(a) Pyrimidin-4(1H)-one Derivatives

Reaction with ethyl cyanoacetate yields 2,3-dihydropyrimidin-4(1H)-ones via condensation and nucleophilic addition :

Conditions : Glacial acetic acid, 25°C, 12 hr.

Yield : 60–75% .

(b) Oxazole-Pyrimidine Hybrids

Condensation with malononitrile forms hydropyrimidines (e.g., 6-hydroxy-2,3-dihydropyrimidin-4(1H)-ones) :

Key Intermediate : Amidines (e.g., 3-carbomethoxypropionamidine).

Comparative Reaction Yields

Data from optimized syntheses :

| Reaction Type | Catalyst/Solvent | Yield (%) | Temperature (°C) |

|---|---|---|---|

| Orthoester + Cyanamide | Acetic anhydride/MeCN | 75 | 150 |

| Imidate Hydrohalide + Cyanamide | Ethanol/Fe(OTf)₂ | 50 | 50 |

| Pyrimidinone Formation | Glacial acetic acid | 70 | 25 |

Mechanistic Insights

Propriétés

Formule moléculaire |

C6H10N2O |

|---|---|

Poids moléculaire |

126.16 g/mol |

Nom IUPAC |

ethyl N-cyanopropanimidate |

InChI |

InChI=1S/C6H10N2O/c1-3-6(8-5-7)9-4-2/h3-4H2,1-2H3 |

Clé InChI |

DGCOOOSEJIVIEI-UHFFFAOYSA-N |

SMILES canonique |

CCC(=NC#N)OCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.